molecular formula C47H51NO15 B021224 6α-羟基紫杉醇 CAS No. 153212-75-0

6α-羟基紫杉醇

货号 B021224
CAS 编号: 153212-75-0
分子量: 869.9 g/mol
InChI 键: NDCWHEDPSFRTDA-FJMWQILYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6alpha-Hydroxypaclitaxel is achieved through the epimerization of 6alpha-hydroxy-7-epipaclitaxel, which is prepared from paclitaxel. Various conditions for epimerization were investigated, with optimal results using DBU in xylenes, yielding 80-88% based on unrecovered starting material and minor products like 4-deacetyl analogs (Yuan & Kingston, 1998).

Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxypaclitaxel has been characterized using various analytical techniques. For instance, ion mobility mass spectrometry and tandem mass spectrometry have been employed for the structural characterization of paclitaxel and its metabolites, including 6alpha-Hydroxypaclitaxel (Lee et al., 2016).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of 6alpha-Hydroxypaclitaxel, particularly its formation as a metabolite through human liver metabolism involving cytochrome P450 enzymes. This process results in multiple metabolites, including 6alpha-Hydroxypaclitaxel, indicating significant biochemical interactions and transformations (Bun et al., 2003).

Physical Properties Analysis

The physical properties of 6alpha-Hydroxypaclitaxel, such as size, distribution, and surface morphology, can be determined using techniques like high-performance liquid chromatography (HPLC), laser light scattering, and scanning electron microscopy (Feng & Huang, 2001).

Chemical Properties Analysis

The chemical properties of 6alpha-Hydroxypaclitaxel, particularly its interaction with other chemical substances, have been a subject of interest. For example, its formation can be influenced by various compounds, including antineoplastics and antifungal drugs, through competitive and noncompetitive mechanisms (Bun et al., 2003). Additionally, the effects of emulsifiers on its controlled release from nanospheres of biodegradable polymers have been studied (Feng & Huang, 2001).

科学研究应用

  1. 降低细胞毒性和骨髓毒性:紫杉醇代谢产物,包括6α-羟基紫杉醇,与紫杉醇本身相比,表现出降低的细胞毒性和骨髓毒性。这使得它们可用于测试其生物活性,并用作癌细胞系中的校准标准 (Sparreboom 等,1995).

  2. 增强紫杉醇的细胞毒性:P-糖蛋白拮抗剂 PSC 833 已被发现可增加难治性癌症患者血浆中 6α-羟基紫杉醇的浓度,从而可能增强紫杉醇的细胞毒性 (Kang 等,2001).

  3. 酶学研究中的分析工具:已经开发出一种高效液相色谱分析法,用于分析人肝微粒体或 cDNA 表达的 P450 酶中 CYP2C8 催化的紫杉醇 6α-羟基化。这有助于酶学研究,增强我们对紫杉醇代谢的理解 (Crespi 等,2006).

  4. 作为口服抗癌药的潜力:分子对接研究表明,6α-羟基紫杉醇与其他衍生物一起,具有与 mTOR 蛋白结合的潜在特征,表明其可用作口服抗癌药 (Fathima 等,2021).

  5. 治疗研究的合成:使用二甲基苯基丁基胺在二甲苯中,已经以高产率合成了 6-羟基紫杉醇,促进了进一步的治疗研究和开发 (袁和金斯敦,1998).

  6. 对紫杉醇药代动力学的影响:研究表明,紫杉醇代谢的个体差异,包括 6α-羟基紫杉醇的代谢,与人肝脏中 CYP2C8 和 CYP3A4 的 mRNA 表达有关。了解这些差异有助于更有效地调整紫杉醇治疗 (Taniguchi 等,2005).

  7. 对癌症治疗中毒性和疗效的影响:使用液相色谱/离子阱质谱法测量人血浆中紫杉醇及其代谢产物,包括 6α-羟基紫杉醇,有助于评估治疗毒性和效率,尤其是在接受腹腔化疗的卵巢癌女性中 (Fernández-Peralbo 等,2014).

安全和危害

6alpha-Hydroxypaclitaxel is a primary human metabolite of Paclitaxel . It is thought to function by attaching to tubulin and preventing the formation of microtubules, ultimately causing cell cycle interruption and cell death . Paclitaxel, from which 6alpha-Hydroxypaclitaxel is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

未来方向

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6alpha-hydroxypaclitaxel in human plasma has been developed and validated . This could pave the way for more accurate and efficient pharmacokinetic studies involving 6alpha-Hydroxypaclitaxel in the future.

属性

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCWHEDPSFRTDA-FJMWQILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxypaclitaxel

CAS RN

153212-75-0
Record name Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153212-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxytaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.-HYDROXYPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Hydroxypaclitaxel
Reactant of Route 2
6alpha-Hydroxypaclitaxel
Reactant of Route 3
Reactant of Route 3
6alpha-Hydroxypaclitaxel
Reactant of Route 4
Reactant of Route 4
6alpha-Hydroxypaclitaxel
Reactant of Route 5
6alpha-Hydroxypaclitaxel
Reactant of Route 6
6alpha-Hydroxypaclitaxel

Citations

For This Compound
29
Citations
B Posocco, M Buzzo, A Follegot, L Giodini, R Sorio… - PloS One, 2018 - journals.plos.org
Paclitaxel belongs to the taxanes family and it is used, alone or in multidrug regimens, for the therapy of several solid tumours, such as breast-, lung-, head and neck-, and ovarian …
Number of citations: 15 journals.plos.org
JHS Fathima, J Selvaraj, V Sivabalan, UV Rekha… - …, 2021 - ncbi.nlm.nih.gov
… Of the ten analogues, 10-Deacetyltaxol, 7-Epi-10-deacetyltaxol, 7-Epi-Taxol, and 6alpha-Hydroxypaclitaxel showed comparable effects to Paclitaxel as compared with other analogues. …
Number of citations: 4 www.ncbi.nlm.nih.gov
VR Panday, MT Huizing, PH Willemse… - Seminars in …, 1997 - europepmc.org
… It thus can be expected that hepatic dysfunction will have a major impact on the pharmacokinetics of paclitaxel and its main metabolite 6alpha-hydroxypaclitaxel and, thus, on …
Number of citations: 59 europepmc.org
F Xie, E De Thaye, A Vermeulen, J Van Bocxlaer… - … of Pharmaceutical and …, 2018 - Elsevier
After being used for decades in clinical screening, dried blood spots (DBS) have recently received considerable attention for their application in pharmacokinetic and toxicokinetic …
Number of citations: 22 www.sciencedirect.com
S Leskelä, C Jara, LJ Leandro-Garcia… - The …, 2011 - nature.com
… The P-glycoprotein antagonist PSC 833 increases the plasma concentrations of 6alpha-hydroxypaclitaxel, a major metabolite of paclitaxel. Clin Cancer Res 2001; 7: 1610–1617. …
Number of citations: 157 www.nature.com
NJ Lakhani, A Sparreboom, X Xu, TD Veenstra… - Journal of …, 2007 - Elsevier
The aim of this study was to characterize the metabolic pathways of 2‐methoxyestradiol (2ME2), an investigational anticancer drug. In vitro metabolism studies were performed by …
Number of citations: 44 www.sciencedirect.com
JJMA Hendrikx - 2014 - dspace.library.uu.nl
… Quantitative determination of paclitaxel and its metabolites, 6alpha-hydroxypaclitaxel and p-3’hydroxypaclitaxel, in human plasma using column-switching liquid chromatography/…
Number of citations: 2 dspace.library.uu.nl
JF Deeken, WD Figg, SE Bates… - Anti-cancer drugs, 2007 - journals.lww.com
A great deal of effort has been spent in defining the pharmacokinetics and pharmacodynamics of investigational and registered anticancer agents. Often, there is a marked variability in …
Number of citations: 88 journals.lww.com
YK Zee, BC Goh, SC Lee - Future oncology, 2012 - Future Medicine
Drug interactions may be exploited to overcome pharmacokinetic issues in order to improve the therapeutic index of a drug, with clinical goals of reducing the dose of the active drug …
Number of citations: 12 www.futuremedicine.com
S Liu - 2009 - search.proquest.com
Methods. Pharmacokinetic studies were conducted for gemcitabine in urothelial cancer, paclitaxel in breast cancer and capecitabine in colorectal caner among patients stratified into …
Number of citations: 0 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。